molecular formula C19H21ClN2O2 B2416014 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid CAS No. 1439903-78-2

2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid

Cat. No. B2416014
CAS RN: 1439903-78-2
M. Wt: 344.84
InChI Key: HYRZKSBDSAVAIS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid, commonly known as CPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. CPPA belongs to the family of piperazine derivatives and is known to exhibit anti-inflammatory and analgesic effects.

Scientific Research Applications

Synthesis Techniques and Parameters

  • 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid is synthesized through various procedures involving the reaction of specific chemicals like 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimized for raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

Chemical Derivatives and Applications

  • The compound's structural modifications and derivatives are extensively studied. For instance, compounds with the piperazine moiety have been investigated for their potential anticancer activities, especially against breast cancer cells (L. Yurttaş et al., 2014).
  • Various synthesized derivatives, such as 2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol- 1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides, have demonstrated significant antimicrobial activities against test microorganisms (A. Demirbaş et al., 2010).

Structural and Molecular Studies

  • The structural intricacies of derivatives are studied through various techniques like X-ray diffraction, illustrating the formation of complex molecular frameworks, which can be pivotal for understanding the compound's interactions at a molecular level (O. Şahin et al., 2014).

Biological Potentials and Activities

  • The compound's derivatives, especially those with a piperazine nucleus, have been evaluated for their biological activities. Studies have shown moderate to significant antibacterial and antifungal activities, opening doors for its potential use in treating various infections (R. Deshmukh et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-8-17(9-3-14)21-10-12-22(13-11-21)18(19(23)24)15-4-6-16(20)7-5-15/h2-9,18H,10-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRZKSBDSAVAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid

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